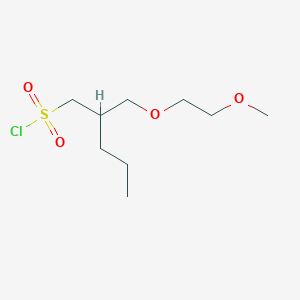
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H19ClO4S and a molecular weight of 258.76 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid+SOCl2→2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl
Chemical Reactions Analysis
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride under specific conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can enhance their stability and solubility.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride: Similar in structure but with an ethoxy group instead of a methoxy group.
2-((2-Methoxyethoxy)ethane-1-sulfonyl chloride: Similar in structure but with an ethane backbone instead of a pentane backbone.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce sulfonyl groups into various molecules, making it a valuable intermediate in organic synthesis and bioconjugation.
Properties
Molecular Formula |
C9H19ClO4S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
2-(2-methoxyethoxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-3-4-9(8-15(10,11)12)7-14-6-5-13-2/h9H,3-8H2,1-2H3 |
InChI Key |
CFRGTIGJYPNMOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COCCOC)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















